molecular formula C13H12O2 B492367 1-Ethoxynaphthalene-2-carbaldehyde CAS No. 887575-75-9

1-Ethoxynaphthalene-2-carbaldehyde

Cat. No.: B492367
CAS No.: 887575-75-9
M. Wt: 200.23g/mol
InChI Key: BPGRUVNQIMGTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxynaphthalene-2-carbaldehyde is a naphthalene derivative featuring an ethoxy (-OCH₂CH₃) substituent at position 1 and an aldehyde (-CHO) group at position 2 of the naphthalene ring. This compound belongs to the class of aromatic aldehydes, which are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The ethoxy group likely enhances solubility in organic solvents compared to non-polar naphthalene derivatives, while the aldehyde moiety enables participation in condensation and nucleophilic addition reactions .

Properties

CAS No.

887575-75-9

Molecular Formula

C13H12O2

Molecular Weight

200.23g/mol

IUPAC Name

1-ethoxynaphthalene-2-carbaldehyde

InChI

InChI=1S/C13H12O2/c1-2-15-13-11(9-14)8-7-10-5-3-4-6-12(10)13/h3-9H,2H2,1H3

InChI Key

BPGRUVNQIMGTQA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC2=CC=CC=C21)C=O

Canonical SMILES

CCOC1=C(C=CC2=CC=CC=C21)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Aldehyde-containing naphthalenes (e.g., Naphthalene-1,4-dicarbaldehyde) exhibit bifunctional reactivity, enabling applications in polymer chemistry and cross-coupling reactions. Ethoxy substitution may sterically hinder reactions at the aldehyde site compared to smaller groups like -OH or -Cl .

Physical and Chemical Properties

Data gaps exist for this compound, but trends can be inferred from analogs:

  • Melting/Boiling Points : Methyl- and methoxy-substituted naphthalenes (e.g., 1-Methylnaphthalene) typically have melting points between −30°C to 80°C and boiling points around 240–270°C . Ethoxy groups may lower melting points due to increased molecular flexibility.
  • Solubility: Aldehyde derivatives are generally sparingly soluble in water but soluble in polar organic solvents (e.g., ethanol, acetone). The ethoxy group may improve solubility in ethers compared to hydroxy or chloro analogs .

Toxicological and Environmental Profiles

  • This compound: No direct toxicity data available. Analogous naphthalene derivatives (e.g., naphthalene) are associated with hemolytic anemia and respiratory irritation in mammals .
  • 2-Methoxy-1-naphthaldehyde: Limited ecotoxicological data; methoxy groups may reduce acute toxicity compared to unsubstituted naphthalenes .
  • Naphthalene-1,4-dicarbaldehyde : Classified as hazardous for R&D use only; insufficient data on bioaccumulation or degradation .

Comparative Toxicity Table :

Compound Acute Toxicity (Rodent LD₅₀) Environmental Persistence Bioaccumulation Potential
Naphthalene 490 mg/kg (oral, rat) High (resists hydrolysis) Moderate (log Kow 3.3)
1-Methylnaphthalene 1,800 mg/kg (oral, rat) High Low (log Kow 3.9)
This compound* Not available Likely high Predicted moderate (log Kow ~3.7)

*Predicted using EPI Suite™ based on structural analogs.

Preparation Methods

Reaction Mechanism and Conditions

The hydroxyl group at position 2 of 2-hydroxy-1-naphthaldehyde undergoes protonation by the acidic catalyst, converting it into a better-leaving group (water). Ethanol then acts as the nucleophile, displacing the hydroxyl group to form the ethoxy substituent. Key parameters include:

  • Temperature : Reflux conditions (typically 78–85°C for ethanol).

  • Catalyst loading : 4–6 kg Na₂S₂O₇ per 50 kg starting material.

  • Reaction time : 5–6 hours for complete conversion.

Post-reaction, excess ethanol is distilled, and the product is crystallized by cooling the aqueous solution to 0–5°C. Filtration and vacuum drying yield a faint yellow crystalline solid with a melting point of 109–113°C.

Industrial-Scale Optimization

Patent data reveal scalability insights:

ParameterEmbodiment 1Embodiment 3
Ethanol (kg)5080
Catalyst (kg)46
Reaction Time (h)65
Yield (%)94.695.1
Purity (HPLC, %)97.897.5

Higher ethanol volumes improve mixing and reduce side reactions, while increased catalyst loading accelerates kinetics without compromising yield.

Alternative Alkylation Strategies

While the Williamson ether synthesis dominates industrial production, exploratory studies suggest additional pathways:

Solvent Effects on Reaction Efficiency

Studies on analogous etherifications (e.g., 2-ethoxynaphthalene synthesis) highlight solvent roles:

  • Polar aprotic solvents (e.g., acetone) enhance nucleophilicity but require stringent drying.

  • Ethanol itself acts as both solvent and reactant, simplifying purification.

Challenges in Purification and Characterization

Crystallization Dynamics

The product’s solubility profile dictates purification efficacy:

  • Low solubility in cold water (0–5°C) enables high recovery rates.

  • Activated charcoal treatment removes colored impurities, achieving >97% purity.

Analytical Validation

  • Melting point : Consistent with literature values (109–113°C).

  • Elemental analysis :

    • Found: C 77.83%, H 5.94%, O 15.89%.

    • Calculated (C₁₃H₁₂O₂): C 77.91%, H 5.99%, O 15.98%.

  • HPLC : Confirms absence of unreacted starting material.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid-Catalyzed94–9597–98HighModerate
Diethyl Sulfate~80*90–92*ModerateLow
Grignard60–70*85–90*LowHigh

*Estimated from analogous reactions.

The acid-catalyzed route outperforms alternatives in yield and scalability, making it the preferred industrial method.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.